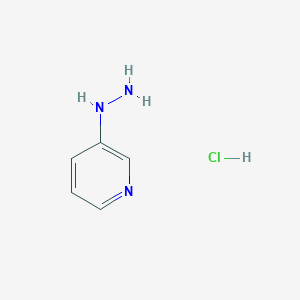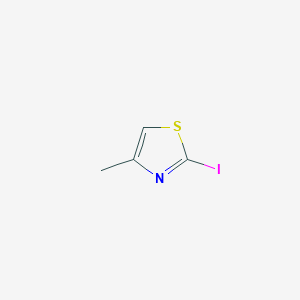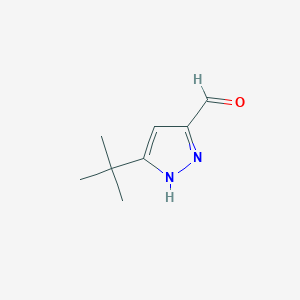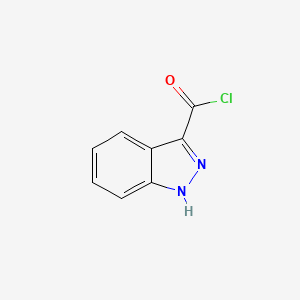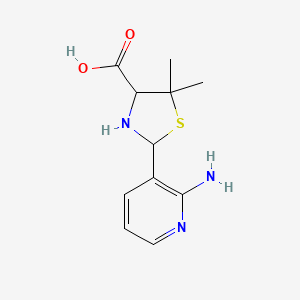
2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Aminopyridin-3-yl)acetic acid” is a compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
A chemodivergent synthesis of N-(pyridin-2-yl)amides was performed from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “2-(2-Aminopyridin-3-yl)acetic acid” was confirmed using elemental analysis and NMR spectra . Torsional potential energy scans for all five of its rotating bonds were made to get approximate dihedral angles .Chemical Reactions Analysis
In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Physical And Chemical Properties Analysis
“2-(2-Aminopyridin-3-yl)acetic acid” is a solid substance with a molecular weight of 152.15 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Research
Synthesis and Impact on Learning and Memory
Compounds synthesized from interactions involving thiazolidine-4-carboxylic acid and aminopyridines, including structures similar to the query compound, have shown significant effects on learning and memory in experimental animals. These effects suggest a potential influence on the central cholinergic system, highlighting the compound's relevance in neurological research and potential therapeutic applications (Krichevskii et al., 2007).
Ultrasonics Promoted Synthesis
A study reported the efficient multicomponent synthesis of thiazolidinones from reactions involving arenealdehydes, mercaptoacetic acid, and 2-aminopyridine, facilitated by ultrasound irradiation. This method underscores the compound's utility in facilitating the synthesis of heterocyclic thiazolidinones, contributing to the advancement of synthetic chemistry techniques (Gouvêa et al., 2012).
Antioxidant and Antimicrobial Evaluation
Derivatives encompassing thiazolidinone and azetidinone structures have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds, derived from similar foundational structures, exhibit promising biological activities, suggesting the compound's potential in the development of new therapeutic agents (Saundane et al., 2012).
Antimicrobial Applications
Novel Bioactive Compounds as Antimicrobial Agents
A variety of derivatives synthesized from pyrazine-2,3-dicarboxylic acid and thiosemicarbazide, treated with chloroacetic acid and further reacted with various substituted pyridine-2-carbaldehydes, have shown powerful antimicrobial activity. This research demonstrates the compound's applicability in creating novel antimicrobial agents (Ayyash et al., 2022).
Synthesis and Antimicrobial Activity
The synthesis of novel thiazolidine-2,4-dione derivatives and their evaluation against a range of bacterial and fungal species have highlighted some compounds' weak to moderate antibacterial and antifungal activities. This research further supports the compound's role in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology . The development of convenient synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .
Propriétés
IUPAC Name |
2-(2-aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-11(2)7(10(15)16)14-9(17-11)6-4-3-5-13-8(6)12/h3-5,7,9,14H,1-2H3,(H2,12,13)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVPIFRZBQGDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=C(N=CC=C2)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

